molecular formula C24H21N3O4S2 B11324258 {4-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone

{4-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone

Cat. No.: B11324258
M. Wt: 479.6 g/mol
InChI Key: NUDVETOMMZHETM-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a phenyl group, an oxazole ring, a thiophene ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and thiophene-2-carbonyl groups. The final step involves the coupling of the piperazine ring to the oxazole derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce benzene derivatives .

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE include other oxazole derivatives, benzenesulfonyl compounds, and thiophene-containing molecules. Examples include:

Uniqueness

The uniqueness of 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C24H21N3O4S2/c28-23(20-12-7-17-32-20)26-13-15-27(16-14-26)24-22(33(29,30)19-10-5-2-6-11-19)25-21(31-24)18-8-3-1-4-9-18/h1-12,17H,13-16H2

InChI Key

NUDVETOMMZHETM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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